molecular formula C20H21N3O4 B2732194 methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate CAS No. 1544539-18-5

methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate

Cat. No.: B2732194
CAS No.: 1544539-18-5
M. Wt: 367.405
InChI Key: HWGSIQVTOVKMIE-UHFFFAOYSA-N
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Description

Methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate is an intricate organic compound, notable for its unique fused heterocyclic structure. This molecule contains various functional groups, including an ester and an amide, making it versatile in chemical applications. Its design hints at potential activity in biological systems, which has garnered interest in the scientific community.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Construction: : The preparation typically begins with the formation of the core 1,5-methanopyrido[1,2-a][1,5]diazocine system. This can be achieved through a multistep synthesis involving cyclization reactions.

  • Functional Group Introductions: : Once the core structure is established, various functional groups, including the oxo group and the ester, are introduced. This often involves reactions like oxidation and esterification.

  • Final Assembly: : The final steps involve coupling the core structure with methyl benzoate derivatives under amide bond-forming conditions, usually facilitated by reagents like carbodiimides.

Industrial Production Methods

While industrial synthesis routes are often proprietary, they generally involve optimization for large-scale production. This includes:

  • Efficient purification methods such as recrystallization or chromatography.

  • Use of automated reactors for precise control over reaction conditions.

  • Utilization of green chemistry principles to minimize waste and enhance safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, potentially forming quinone-like structures.

  • Reduction: : Reduction reactions can modify the oxo group to hydroxyl or other functional groups.

  • Substitution: : Nucleophilic substitution reactions at various positions on the heterocyclic ring can introduce diverse functional groups.

  • Hydrolysis: : Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Commonly used reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles such as amines, alcohols, or thiols can participate in these reactions.

  • Hydrolysis: : Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The reactions of this compound can yield a variety of products depending on the conditions:

  • Oxidation: : Potential formation of a quinone-like structure.

  • Reduction: : Conversion to alcohols or other reduced forms.

  • Substitution: : Introduction of new functional groups that can modify the compound's biological activity.

Scientific Research Applications

Methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate finds applications across several fields:

  • Chemistry: : It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.

  • Biology: : Researchers investigate its potential as a probe or inhibitor in biochemical pathways due to its unique structure.

  • Industry: : Utilized in the production of fine chemicals and potentially in the manufacture of specialty polymers or materials.

Mechanism of Action

The exact mechanism of action can vary based on its use:

  • Biochemical Pathways: : It may interact with enzymes or receptors, modulating their activity. The amide and ester groups can participate in hydrogen bonding and other interactions within biological systems.

  • Molecular Targets: : Possible targets include proteins involved in signal transduction or metabolic pathways.

Comparison with Similar Compounds

Unique Features

Compared to other compounds with similar structural motifs, methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate stands out due to its fused heterocyclic system and functional group diversity.

List of Similar Compounds

  • N-Benzyl-2-(benzylamino)-2-oxoethyl benzoate: : Another compound with similar core structure but differing functional groups.

  • 2-(4-Methoxyphenyl)-N-(2-oxo-2-phenylethyl)acetamide: : A similar amide, offering a comparison in terms of reactivity and biological activity.

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Properties

IUPAC Name

methyl 2-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-27-19(25)15-5-2-3-6-16(15)21-20(26)22-10-13-9-14(12-22)17-7-4-8-18(24)23(17)11-13/h2-8,13-14H,9-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGSIQVTOVKMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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